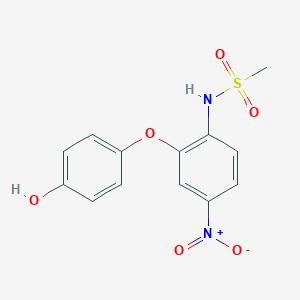

4'-Hydroxy Nimesulide

Beschreibung

The exact mass of the compound 4'-Hydroxy Nimesulide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Hydroxy Nimesulide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Hydroxy Nimesulide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHFQSKAUPPPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148803 | |

| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109032-22-6 | |

| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109032226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 4'-Hydroxy Nimesulide

The Active Metabolite & The Toxicity Paradox

Executive Summary

4'-Hydroxy Nimesulide (M1) represents the primary biotransformation product of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[1][2] While the parent compound is celebrated for its preferential COX-2 inhibition and rapid onset of analgesia, the 4'-hydroxy metabolite occupies a complex dual role in the drug's pharmacology. It retains COX-2 selectivity and exhibits superior antioxidant properties compared to the parent drug, yet it serves as the metabolic gateway to the reactive intermediates (quinone imines) implicated in idiosyncratic hepatotoxicity.

This guide provides a rigorous technical analysis of the 4'-hydroxy metabolite, dissecting its formation, pharmacodynamic profile, and its critical role in the safety-efficacy balance of sulfonanilide NSAIDs.

Part 1: Molecular Identity & Biotransformation

4'-Hydroxy Nimesulide is formed via the regioselective hydroxylation of the phenoxy ring of Nimesulide. Unlike traditional NSAIDs (carboxylates), Nimesulide and its metabolites are sulfonanilides, a structural feature that dictates their unique acidity (pKa ~6.[3]5) and COX-2 binding kinetics.[4]

The Metabolic Cascade

The biotransformation of Nimesulide is almost exclusively hepatic. The conversion to 4'-hydroxy Nimesulide is the rate-limiting step for clearance, but the subsequent oxidation of this metabolite is the critical step for toxicity.

Key Enzymatic Pathways:

-

Hydroxylation (Bioactivation I): Nimesulide is hydroxylated at the 4'-position of the phenoxy ring. This is mediated primarily by CYP2C9 and CYP3A4 .

-

Oxidation (Bioactivation II - Toxicogenic): The 4'-hydroxy metabolite (M1) is a substrate for CYP2C19 and CYP1A2 . These isoforms oxidize the catechol/aminophenol moiety to form a reactive Diiminoquinone (M2) or Quinone Imine intermediate.

-

Detoxification vs. Adduct Formation: Under normal physiology, M2 is rapidly conjugated with Glutathione (GSH). In states of GSH depletion or high oxidative stress, M2 forms covalent adducts with hepatic proteins (e.g., Albumin Cys-34), triggering immune-mediated hepatotoxicity.

Figure 1: The metabolic bioactivation pathway of Nimesulide. The formation of the 4'-hydroxy metabolite is the prerequisite for the generation of the toxic diiminoquinone intermediate.

Part 2: Pharmacodynamics & Mechanism of Action[5][6]

4'-Hydroxy Nimesulide is not merely a clearance product; it is a pharmacologically active entity that contributes to the therapeutic profile.

1. COX-2 Preferential Inhibition

Like the parent compound, 4'-hydroxy Nimesulide inhibits Cyclooxygenase-2 (COX-2) more potently than COX-1.[5]

-

Mechanism: It binds to the COX-2 active site, exploiting the larger hydrophobic side pocket (Val523 in COX-2 vs. Ile523 in COX-1).

-

Kinetics: The inhibition is time-dependent .[6][7] The sulfonanilide moiety allows the molecule to undergo a conformational change within the enzyme pocket, "locking" the enzyme in an inactive state. This slow-tight binding kinetics is characteristic of the class.

2. The Antioxidant Advantage

A distinct feature of the 4'-hydroxy metabolite is its potent antioxidant activity, which is superior to Nimesulide itself.

-

Superoxide Scavenging: Nimesulide has negligible activity against superoxide anions (

).[8] In contrast, 4'-hydroxy Nimesulide effectively scavenges -

Hydroxyl Radical Scavenging: Both parent and metabolite scavenge hydroxyl radicals (

), but the metabolite acts synergistically, protecting cartilage and synovial fluid from oxidative degradation during inflammation.

Part 3: Experimental Protocols

For researchers investigating the safety or efficacy of sulfonanilide derivatives, the following protocols provide self-validating methods for assessing COX selectivity and reactive metabolite formation.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 and Selectivity Ratio of 4'-Hydroxy Nimesulide.

Reagents:

-

Recombinant Human COX-1 and COX-2 enzymes.[9]

-

Arachidonic Acid (Substrate).[9]

-

Colorimetric Peroxidase Substrate (e.g., TMPD or ABTS).

Workflow:

-

Enzyme Activation: Reconstitute COX enzymes in Tris-HCl buffer (pH 8.0) containing Heme.[9] Incubate on ice for 5 minutes.

-

Inhibitor Pre-incubation (Critical Step):

-

Prepare serial dilutions of 4'-Hydroxy Nimesulide (0.01 µM to 100 µM) in DMSO.

-

Add inhibitor to the enzyme solution.

-

Validation Check: Because Nimesulide derivatives show time-dependent inhibition, incubate for 15 minutes at 25°C before adding the substrate. Failure to pre-incubate will result in artificially high IC50 values.

-

-

Reaction Initiation: Add Arachidonic Acid (final conc. 100 µM) and Colorimetric Substrate.

-

Measurement: Incubate for 2-5 minutes at 37°C. Measure absorbance at 590 nm (for TMPD).

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Detect the formation of the reactive quinone imine intermediate (M2) to assess toxicity potential.

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant CYP2C19/CYP1A2.

-

NADPH Regenerating System.

-

Nucleophilic Trapping Agent: Glutathione (GSH) or N-Acetyl Cysteine (NAC).

Workflow:

-

Incubation System: Mix HLM (1 mg/mL), 4'-Hydroxy Nimesulide (10-50 µM), and GSH (5 mM) in Potassium Phosphate buffer (pH 7.4).

-

Start Reaction: Initiate with NADPH (1 mM).

-

Time Course: Incubate at 37°C for 30-60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g for 10 mins.

-

Analysis (LC-MS/MS):

-

Inject supernatant into LC-MS/MS.

-

Target Scan: Search for the specific mass shift corresponding to the GSH adduct (+307 Da) or NAC adduct (+163 Da).

-

Self-Validation: A control incubation without NADPH should yield zero adducts, confirming the oxidative nature of the bioactivation.

-

Part 4: Data Summary

The following table summarizes the quantitative differences between Nimesulide and its 4'-hydroxy metabolite.

| Parameter | Nimesulide (Parent) | 4'-Hydroxy Nimesulide (Metabolite) |

| Primary Target | COX-2 (Preferential) | COX-2 (Preferential) |

| COX-2 IC50 | 0.07 - 70 µM (Time-dependent) | Active (Potency < Parent) |

| COX-1 IC50 | > 100 µM | > 100 µM |

| Superoxide Scavenging | Inactive | Active (IC50 ~40 µM) |

| Hydroxyl Radical Scavenging | Active | Active |

| Metabolic Fate | Hydroxylation to M1 | Oxidation to Quinone Imine (Toxic) |

| Key CYP Isoforms | CYP2C9, CYP3A4 | CYP2C19, CYP1A2 |

References

-

Mechanism of Action & COX Selectivity

-

Warner, T. D., et al. (1999).[4] Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences. Link

-

Vago, T., et al. (1995).[7] Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity.[6][7] Arzneimittelforschung.[7] Link

-

-

Antioxidant Properties

-

Zheng, S. X., et al. (2000). In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes.[1] Osteoarthritis and Cartilage.[1] Link

-

Maffei Facino, R., et al. (1995). Differential inhibition of superoxide, hydroxyl and peroxyl radicals by nimesulide and its main metabolite 4-hydroxynimesulide. Arzneimittelforschung.[7] Link

-

-

Metabolism & Hepatotoxicity

Sources

- 1. In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of nimesulide and its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of nimesulide and development of immediate release tablets [redalyc.org]

- 4. researchgate.net [researchgate.net]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Differential inhibition of superoxide, hydroxyl and peroxyl radicals by nimesulide and its main metabolite 4-hydroxynimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. longdom.org [longdom.org]

Pharmacological activity of 4'-Hydroxy Nimesulide

An In-depth Technical Guide to the Pharmacological Activity of 4'-Hydroxy Nimesulide

Authored by a Senior Application Scientist

Foreword: Unveiling the Role of a Primary Metabolite

Nimesulide, a sulfonanilide nonsteroidal anti-inflammatory drug (NSAID), has a well-documented history of providing anti-inflammatory, analgesic, and antipyretic relief.[1][2] Its clinical efficacy is largely attributed to its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[3][4][5][6] However, the pharmacological narrative of nimesulide is incomplete without a thorough understanding of its principal active metabolite, 4'-Hydroxy Nimesulide. Following oral administration, nimesulide undergoes rapid and extensive hepatic biotransformation, with 4'-Hydroxy Nimesulide being the primary product.[7][8] This metabolite is not merely an excretory byproduct; it is a pharmacologically active entity that significantly contributes to the therapeutic and toxicological profile of its parent compound.[7][9] This guide provides a detailed exploration of the pharmacological activities of 4'-Hydroxy Nimesulide, offering researchers and drug development professionals a comprehensive resource grounded in experimental evidence.

Section 1: The Metabolic Journey: From Nimesulide to its Active Metabolite

The therapeutic and adverse effects of nimesulide are intrinsically linked to its metabolic fate. Understanding the pharmacokinetics of its conversion to 4'-Hydroxy Nimesulide is fundamental to comprehending its overall pharmacological profile.

Hepatic Biotransformation: The Genesis of 4'-Hydroxy Nimesulide

Nimesulide is absorbed rapidly after oral administration and is extensively metabolized by the liver.[7][8] The primary metabolic pathway is the hydroxylation of the phenol ring, yielding 4'-Hydroxy Nimesulide.[9][10] This process is primarily mediated by cytochrome P450 enzymes. This biotransformation is crucial as the resulting metabolite, 4'-Hydroxy Nimesulide, is not only abundant but also biologically active.[8][9]

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Potent Antioxidant Activity: A Multifaceted Anti-inflammatory Mechanism

Beyond COX inhibition, a significant aspect of the pharmacology of 4'-Hydroxy Nimesulide is its potent antioxidant activity. [11]Reactive oxygen species (ROS) are known to play a crucial role in the pathogenesis of inflammatory diseases like arthritis. [11]Both nimesulide and its metabolite can protect cartilage from oxidative stress not only by scavenging existing ROS but also by inhibiting their production by chondrocytes. [11] In-vitro studies have demonstrated that 4'-Hydroxy Nimesulide is a potent scavenger of hydroxyl radicals. [11]Notably, unlike its parent compound, it is also capable of scavenging superoxide anions. [11]Furthermore, the inhibitory effect of 4'-Hydroxy Nimesulide on hypochlorite-generated chemiluminescence is significantly more pronounced than that of nimesulide at all tested concentrations. [11]

| Antioxidant Activity | Nimesulide | 4'-Hydroxy Nimesulide | Reference |

|---|---|---|---|

| Hydroxyl Radical Scavenging | Potent | Potent | [11] |

| Superoxide Anion Scavenging | Ineffective | Effective | [11] |

| Hypochlorite Quenching | Effective | Significantly More Effective | [11]|

Experimental Protocol: Assessing Superoxide Anion Scavenging via Electron Spin Resonance (ESR)

The following protocol outlines a self-validating system for determining the superoxide anion scavenging capacity of 4'-Hydroxy Nimesulide.

-

System Preparation: The superoxide anion is generated in a controlled manner using a hypoxanthine/xanthine oxidase system.

-

Spin Trapping: 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is used as a spin trap. It reacts with the short-lived superoxide anions to form a more stable DMPO-OOH adduct, which can be detected by ESR.

-

ESR Spectroscopy: The ESR spectrometer is set to detect the characteristic signal of the DMPO-OOH adduct.

-

Control Measurement: The ESR spectrum of the complete system without the test compound is recorded to establish a baseline signal intensity.

-

Test Measurement: 4'-Hydroxy Nimesulide is introduced into the system at various concentrations (e.g., 10 to 100 µM). The ESR spectra are recorded again.

-

Data Analysis: A reduction in the intensity of the DMPO-OOH signal in the presence of 4'-Hydroxy Nimesulide indicates its superoxide scavenging activity. The degree of inhibition is calculated relative to the control.

-

Causality and Validation: The dose-dependent decrease in the signal provides evidence of a direct scavenging effect. A positive control (e.g., superoxide dismutase) should be run in parallel to validate the experimental setup.

Additional Anti-inflammatory Mechanisms

The parent drug, nimesulide, has been shown to exert its anti-inflammatory effects through several other mechanisms, including:

-

Inhibition of oxidant release from activated neutrophils. [12]* Decreased histamine release from mast cells. [12][13]* Inhibition of metalloproteinase activity in articular chondrocytes. [12] While specific studies on 4'-Hydroxy Nimesulide in these areas are less extensive, its demonstrated potent antioxidant and ROS-scavenging properties suggest it likely contributes to these multifaceted anti-inflammatory actions. [11]

Section 3: The Toxicological Dimension: 4'-Hydroxy Nimesulide and Hepatotoxicity

Concerns over the risk of hepatotoxicity have led to the restriction or withdrawal of nimesulide in several countries. [1]Research suggests that 4'-Hydroxy Nimesulide may play a role in the underlying mechanisms of this adverse effect.

Mitochondrial Permeability Transition and Cell Necrosis

In-vitro studies using the human liver-derived HepG2 cell line have provided insights into the potential hepatotoxic mechanisms of 4'-Hydroxy Nimesulide. While nimesulide itself did not cause significant cell death, its hydroxylated metabolite induced a low level of cell necrosis. [14]This necrotic event was partially preventable by cyclosporin A, a known inhibitor of the mitochondrial permeability transition pore (mPTP). [14]This suggests that the opening of the mPTP is involved in the cell death elicited by 4'-Hydroxy Nimesulide. [14] Furthermore, 4'-Hydroxy Nimesulide was found to oxidize mitochondrial NADPH and induce dissipation of the mitochondrial membrane potential. [14]This dissipation was also largely inhibited by cyclosporin A, further implicating the mPTP. [14]Therefore, the induction of mitochondrial permeability transition, potentially linked to NADPH oxidation, is a probable cause of the HepG2 cell death observed with 4'-Hydroxy Nimesulide. [14]

Caption: Proposed mechanism of 4'-Hydroxy Nimesulide-induced hepatotoxicity.

Experimental Protocol: Assessment of Mitochondrial Permeability Transition

-

Cell Culture: HepG2 cells are cultured under standard conditions.

-

Treatment: Cells are incubated with varying concentrations of 4'-Hydroxy Nimesulide (e.g., 5-50 µM) for a specified duration (e.g., 30 hours). A parallel set of experiments includes pre-incubation with cyclosporin A.

-

Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay or LDH release assay, to quantify necrosis.

-

Mitochondrial Membrane Potential Measurement: The mitochondrial membrane potential is measured using a fluorescent probe like JC-1 or TMRM. A decrease in fluorescence intensity or a shift in fluorescence emission indicates depolarization.

-

Validation: The prevention or attenuation of cell death and mitochondrial membrane potential dissipation by cyclosporin A validates the involvement of the mPTP.

Section 4: Conclusion and Future Perspectives

4'-Hydroxy Nimesulide is unequivocally a pharmacologically significant molecule. It is not merely a metabolite of nimesulide but an active contributor to its anti-inflammatory and analgesic effects, primarily through the inhibition of prostaglandin synthesis and potent antioxidant actions. Its unique ability to scavenge superoxide anions distinguishes it from its parent compound.

However, the evidence also suggests that 4'-Hydroxy Nimesulide may be a key player in the mechanisms underlying nimesulide-associated hepatotoxicity, specifically through the induction of mitochondrial permeability transition. This dual role in both efficacy and toxicity highlights the complexity of its pharmacological profile.

Future research should focus on in-vivo models to further delineate the specific contributions of 4'-Hydroxy Nimesulide to both the therapeutic benefits and the adverse effects of nimesulide. A deeper understanding of its interaction with mitochondrial targets could pave the way for the development of safer anti-inflammatory agents. For drug development professionals, the case of 4'-Hydroxy Nimesulide serves as a critical reminder of the imperative to thoroughly characterize the pharmacological and toxicological activities of major metabolites early in the development process.

References

-

Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. MDPI. [Link]

-

Recent contributions to knowledge of the mechanism of action of nimesulide. PubMed. [Link]

-

Elucidation of Anti-inflammatory and Anticancer Properties of Novel Nimesulide Derivatives. ResearchGate. [Link]

-

In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes. PubMed. [Link]

-

Nimesulide: Uses, Side Effects, Dosage, Precautions & More. CARE Hospitals. [Link]

-

Pharmacokinetics of nimesulide. ResearchGate. [Link]

-

The pharmacokinetic profile of nimesulide in healthy volunteers. PubMed. [Link]

-

4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide. PubMed. [Link]

-

Nimesulide. Wikipedia. [Link]

-

Nimesulide, a Nonsteroidal Anti-Inflammatory Drug, Displays Antianaphylactic and Antihistaminic Activity in Guinea-Pigs. ResearchGate. [Link]

-

A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism. Synapse. [Link]

-

Characterization of nimesulide and development of immediate release tablets. Redalyc. [Link]

-

Nimesulide – Knowledge and References. Taylor & Francis Online. [Link]

-

Nimesulide. LiverTox - NCBI Bookshelf. [Link]

-

Introduction to "Nimesulide: Beyond COX-2". Clinical and Experimental Rheumatology. [Link]

-

What is Nimesulide used for?. Patsnap Synapse. [Link]

-

Zerodol SP - Uses, Side Effects, Composition, Indications, Price. PACE Hospitals. [Link]

-

(PDF) In Vitro Bioequivalence Study of Four Brands of Nimesulide Tablets Marketed In India. ResearchGate. [Link]

-

What is Nimesulide used for?. Drugs.com. [Link]

-

Clinical pharmacokinetics of nimesulide. PubMed. [Link]

-

First dose and steady state pharmacokinetics of nimesulide and its 4-hydroxy metabolite in healthy volunteers. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. Characterization of nimesulide and development of immediate release tablets [redalyc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is Nimesulide used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Nimesulide - Wikipedia [en.wikipedia.org]

- 9. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetic profile of nimesulide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Profiling and Bioanalysis of 4'-Hydroxy Nimesulide

Executive Summary

The formation of 4'-hydroxy nimesulide (M1) is the primary metabolic clearance pathway for Nimesulide, a COX-2 preferential non-steroidal anti-inflammatory drug (NSAID).[1] This biotransformation is mediated almost exclusively by the hepatic enzyme CYP2C9 .

For drug development professionals, accurate quantification of this metabolite is not merely a pharmacokinetic (PK) exercise; it is a critical safety marker. Nimesulide has been associated with idiosyncratic hepatotoxicity, making the monitoring of metabolic clearance and the identification of "poor metabolizers" (due to CYP2C9 polymorphisms) essential for safety profiling.

This guide provides a validated framework for the in vivo study , bioanalysis (LC-MS/MS) , and pharmacokinetic interpretation of 4'-hydroxy nimesulide.

The Mechanistic Pathway

Enzymatic Causality

The conversion of Nimesulide to 4'-hydroxy nimesulide is a Phase I oxidation reaction. The reaction involves the insertion of a hydroxyl group at the para position of the phenoxy ring.

-

Primary Catalyst: Cytochrome P450 2C9 (CYP2C9).[2]

-

Secondary Pathway: Minor contribution from CYP2C19 (negligible in wild-type CYP2C9 subjects).

-

Downstream: The 4'-hydroxy metabolite is subsequently conjugated (Phase II) with glucuronic acid to form water-soluble glucuronides for renal elimination.

Pathway Visualization

The following diagram illustrates the metabolic cascade and the points of potential saturation or blockade.

Figure 1: The metabolic pathway of Nimesulide.[1] The conversion to 4'-hydroxy nimesulide by CYP2C9 is the rate-limiting step governing systemic exposure.

In Vivo Study Design

To capture the formation kinetics accurately, the study design must account for the formation-rate limited kinetics of the metabolite.

Dosing and Sampling Protocol

-

Subject Selection: Genotyping for CYP2C92* and CYP2C93* alleles is recommended to avoid high variability in data (see Section 5).

-

Sampling Matrix: Plasma (EDTA or Heparin).

-

Sampling Schedule (Critical):

-

Elimination: 8.0, 10.0, 12.0, 24.0 h.

-

Rationale: Nimesulide

is ~2–3 hours. The metabolite

Bioanalytical Quantification (LC-MS/MS)

This protocol utilizes Negative Ion Electrospray Ionization (ESI-) because the sulfonamide moiety ionizes efficiently in negative mode, providing superior sensitivity over positive mode.

Sample Preparation: Protein Precipitation (PPT)

Liquid-Liquid Extraction (LLE) is possible but PPT is faster and sufficiently clean for this application if a high-quality column is used.

-

Aliquot: Transfer 100 µL of plasma into a centrifuge tube.

-

Internal Standard (IS): Add 10 µL of Celecoxib or Nimesulide-d5 (working conc. 500 ng/mL).

-

Precipitation: Add 300 µL of chilled Acetonitrile (ACN).

-

Vortex: Mix vigorously for 1 min.

-

Centrifuge: 10,000 rpm for 10 min at 4°C.

-

Transfer: Inject 5 µL of the clear supernatant.

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 5mM Ammonium Acetate in Water (pH 4.5).

-

Mobile Phase B: Acetonitrile.[5]

-

Flow Rate: 0.8 mL/min (Isocratic 30:70 A:B or Gradient).

-

Run Time: ~5.0 minutes.

Mass Spectrometry Parameters (MRM)

The following transitions are validated for specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Nimesulide | 307.2 [M-H]⁻ | 229.2 | 100 | 30 | 18 |

| 4'-OH Nimesulide | 323.2 [M-H]⁻ | 245.2 | 100 | 30 | 20 |

| Celecoxib (IS) | 380.1 [M-H]⁻ | 316.1 | 100 | 35 | 22 |

Bioanalytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for the simultaneous quantification of Nimesulide and its metabolite.

Data Analysis & Interpretation

Pharmacokinetic Parameters

Upon analysis, the following parameters define the "formation" profile.

| Parameter | Definition | Typical Value (Healthy Adult) | Interpretation |

| Peak Plasma Conc. | 3.0 – 5.0 µg/mL | Efficacy marker. | |

| Time to Peak | 1.5 – 2.5 h | Absorption rate. | |

| Peak Metabolite Conc. | 1.0 – 1.8 µg/mL | Key Formation Marker. | |

| Time to Peak Met. | 3.0 – 5.0 h | Delayed due to formation kinetics. | |

| Metabolic Ratio | ~0.25 – 0.40 | Indicates CYP2C9 efficiency. |

Clinical Implications of Variability

The formation of 4'-hydroxy nimesulide is highly sensitive to genetic polymorphisms.

-

CYP2C91/1 (Wild Type): Normal formation rates (Reference values above).

-

CYP2C9*3 carriers: Significantly reduced clearance.

References

-

Bernareggi, A. (1998). "Clinical pharmacokinetics of nimesulide." Clinical Pharmacokinetics, 35(4), 247-274.

-

Kwon, H., et al. (2019). "LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study." Journal of Chromatography B.

-

Rojanasthien, N., et al. (2005). "Effect of CYP2C9 genetic polymorphism on the pharmacokinetics of nimesulide." European Journal of Clinical Pharmacology.

-

European Medicines Agency (EMA). "Assessment Report for Nimesulide containing medicinal products."

Sources

- 1. The pharmacokinetic profile of nimesulide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP2C9 polymorphisms: considerations in NSAID therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. oamjms.eu [oamjms.eu]

An In-depth Technical Guide to 4'-Hydroxy Nimesulide (CAS number: 109032-22-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principal Metabolite of Nimesulide

4'-Hydroxy Nimesulide, with the CAS number 109032-22-6, is the principal and biologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nimesulide.[1] Following oral administration, nimesulide undergoes extensive biotransformation in the liver, primarily through the action of cytochrome P450 enzymes, to yield this hydroxylated form.[1] This metabolic conversion is a critical aspect of nimesulide's pharmacokinetic profile and contributes to its overall therapeutic effect.[1] Understanding the chemical and pharmacological properties of 4'-Hydroxy Nimesulide is therefore essential for a comprehensive evaluation of nimesulide's efficacy and safety. This guide provides a detailed technical overview of 4'-Hydroxy Nimesulide, encompassing its chemical synthesis, characterization, metabolic pathway, and analytical determination.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4'-Hydroxy Nimesulide is fundamental for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 109032-22-6 | [2] |

| Chemical Name | N-(2-(4-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide | [3] |

| Molecular Formula | C13H12N2O6S | [2] |

| Molecular Weight | 324.31 g/mol | [2] |

| Appearance | Off-White to Beige Solid | [4] |

| Storage | 2-8°C Refrigerator | [4] |

| SMILES | CS(=O)(=O)Nc1ccc(cc1Oc2ccc(O)cc2)[O-] | [5] |

| InChI | InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3 | [5] |

Metabolic Pathway of Nimesulide to 4'-Hydroxy Nimesulide

The biotransformation of nimesulide to its 4'-hydroxy metabolite is a primary metabolic route. This hydroxylation reaction is catalyzed by hepatic microsomal enzymes, predominantly from the cytochrome P450 family.

Sources

Technical Whitepaper: Characterization and Profiling of 4'-Hydroxy Nimesulide

Executive Summary

In the pharmacokinetics of non-steroidal anti-inflammatory drugs (NSAIDs), 4'-Hydroxy Nimesulide (often designated as metabolite M1) represents the primary biotransformation product of Nimesulide.[1] For drug development professionals, this metabolite is not merely a clearance marker but a critical checkpoint in understanding the hepatotoxic liability associated with the parent drug.

This technical guide provides a rigorous characterization of 4'-Hydroxy Nimesulide, detailing its physicochemical properties, metabolic genesis, and a validated LC-MS/MS quantification protocol. We move beyond basic data listing to explore the mechanistic reasons why accurate profiling of this specific metabolite is essential for safety assessment.

Physicochemical Characterization

4'-Hydroxy Nimesulide is formed via the regioselective hydroxylation of the phenoxy ring of Nimesulide. Unlike the parent compound, the introduction of the hydroxyl group significantly alters the polarity and solubility profile, impacting its renal elimination.

Molecular Identity Table[2]

| Property | Specification | Technical Note |

| Common Name | 4'-Hydroxy Nimesulide | Also referred to as Metabolite M1 |

| IUPAC Name | N-[4-nitro-2-(4-hydroxyphenoxy)phenyl]methanesulfonamide | Hydroxylation occurs at the para position of the phenoxy ring |

| CAS Registry Number | 109032-22-6 | Distinct from Nimesulide (51803-78-2) |

| Molecular Formula | C₁₃H₁₂N₂O₆S | Addition of one Oxygen atom to parent |

| Molecular Weight | 324.31 g/mol | Average Mass |

| Monoisotopic Mass | 324.0416 Da | Critical for High-Resolution Mass Spectrometry (HRMS) |

| pKa (Predicted) | ~6.16 | The sulfonamide proton is acidic; the phenolic -OH adds a second ionizable site |

| LogP | ~2.2 | Less lipophilic than Nimesulide (LogP ~2.[2][3][4]6) |

Metabolic Pathway & Mechanism[5][6]

Understanding the formation of 4'-Hydroxy Nimesulide is prerequisite to interpreting toxicity data. The biotransformation is primarily hepatic, mediated by Cytochrome P450 enzymes.[5]

The Bioactivation Paradox

While 4'-hydroxylation is a detoxification step facilitating conjugation and excretion, the resulting metabolite (M1) retains the chemical structural alert (the nitro-aromatic amine motif) that can undergo further bioactivation.

-

Phase I (Functionalization): Nimesulide is hydroxylated by CYP2C9 and CYP1A2 to form 4'-Hydroxy Nimesulide.

-

Phase II (Conjugation): The hydroxyl group serves as a handle for Glucuronidation (UGTs) or Sulfation (SULTs).

-

Toxicity Branch: Under conditions of glutathione depletion or high oxidative stress, M1 can be further oxidized to a reactive Diiminoquinone (M2) intermediate. This electrophile can form covalent adducts with hepatic proteins, driving the idiosyncratic hepatotoxicity observed clinically.

Visualization: Metabolic Cascade

The following diagram illustrates the divergence between safe clearance and toxic activation.

Figure 1: Biotransformation pathway of Nimesulide highlighting the central role of the 4'-Hydroxy metabolite (M1) in both clearance and potential toxicity.[3][6][7][8][9][10]

Analytical Methodology: LC-MS/MS Quantification

For pharmacokinetic (PK) studies, distinguishing the metabolite from the parent drug is critical due to their structural similarity. The following protocol utilizes Negative Electrospray Ionization (ESI-) , leveraging the acidic nature of the sulfonamide group for superior sensitivity.

Experimental Protocol

A. Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is cleaner, but protein precipitation offers higher throughput for unstable metabolites.

-

Aliquot: Transfer 100 µL of human plasma into a 1.5 mL centrifuge tube.

-

Internal Standard (IS): Add 10 µL of Celecoxib or Nimesulide-d5 working solution (500 ng/mL).

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 1 minute.

-

Note: The low temperature minimizes potential degradation of the nitro group.

-

-

Separation: Centrifuge at 10,000 rpm (approx. 9,000 x g) for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the supernatant to an HPLC vial containing a glass insert.

B. Chromatographic Conditions[2][6][7][8][11]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 75 mm × 4.6 mm, 3.5 µm).[12]

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

0-1 min: 20% B

-

1-4 min: Ramp to 80% B

-

4-5 min: Hold 80% B

-

5.1 min: Re-equilibrate at 20% B.

-

-

Flow Rate: 0.6 mL/min.

C. Mass Spectrometry Parameters (ESI-)

Quantification is performed in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 4'-Hydroxy Nimesulide | 323.0 [M-H]⁻ | 245.0 | 20 | 100 |

| Nimesulide (Parent) | 307.0 [M-H]⁻ | 229.0 | 18 | 100 |

| Celecoxib (IS) | 380.0 [M-H]⁻ | 316.0 | 22 | 100 |

Self-Validating Check: The transition 323.0 → 245.0 corresponds to the loss of the methanesulfonyl group (-78 Da) or specific fragmentation of the nitrophenoxy moiety. Ensure the ratio of the quantifier (245.0) to a qualifier ion (e.g., 229.0) remains constant within ±15%.[2]

Visualization: Analytical Workflow

Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of 4'-Hydroxy Nimesulide from human plasma.

Toxicological Implications[2]

While 4'-Hydroxy Nimesulide is often viewed as a stable "exit" molecule, its accumulation in patients with compromised renal function can lead to secondary toxicity.

-

Hepatotoxicity Marker: High plasma levels of M1 relative to conjugates may indicate saturation of Phase II pathways (Glucuronidation), shunting the molecule toward the reactive quinone pathway (M2).

-

Renal Handling: Unlike Nimesulide (which is lipophilic), M1 is more polar. In renal impairment, the half-life of M1 increases significantly (from ~3-5 hours to >10 hours), necessitating dose adjustments to prevent accumulation.

References

-

Structure and Properties of 4'-Hydroxy Nimesulide Source: National Center for Biotechnology Information (PubChem). URL:[Link]

-

Metabolic Pathways and Pharmacokinetics of Nimesulide Source: Bernareggi A. Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics. 1998. URL:[Link]

-

LC-MS/MS Method for Simultaneous Determination Source: Rajput, S. et al. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide. Journal of Bioequivalence & Bioavailability. URL:[Link]

-

Mechanisms of Idiosyncratic Hepatotoxicity Source: Li, F. et al. In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation.[8] Chemical Research in Toxicology. URL:[Link]

Sources

- 1. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenesci.com [angenesci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-lactancia.org [e-lactancia.org]

- 10. Nimesulide [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Hydroxy Nimesulide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 4'-Hydroxy Nimesulide, the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Understanding these fundamental characteristics is paramount for researchers and professionals in drug development, as they profoundly influence the pharmacokinetic and pharmacodynamic profile of this significant metabolite. This document moves beyond a simple listing of parameters, offering insights into the rationale behind their determination and their implications for drug efficacy and safety.

Introduction: The Significance of 4'-Hydroxy Nimesulide in Drug Metabolism

Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in the body, with the formation of 4'-Hydroxy Nimesulide as the primary metabolic pathway.[1] This hydroxylation, occurring on the phenoxy ring, is a critical step that alters the parent drug's characteristics, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, a thorough characterization of the physicochemical properties of 4'-Hydroxy Nimesulide is not merely an academic exercise but a crucial component of understanding the overall therapeutic and toxicological profile of Nimesulide.

Core Physicochemical Properties

A comprehensive understanding of a drug candidate's physicochemical properties is the bedrock of successful drug development. These properties govern a molecule's behavior in a biological system, from its ability to dissolve in physiological fluids to its capacity to cross cellular membranes.

Table 1: Summary of Physicochemical Data for 4'-Hydroxy Nimesulide

| Property | Value | Source/Method | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₂N₂O₆S | - | Defines the elemental composition and exact mass. |

| Molecular Weight | 324.31 g/mol | [2] | Influences diffusion rates and membrane transport. |

| Predicted pKa | 6.16 ± 0.10 | [3] | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

| Computed XLogP3 | 2.2 | [4] | Predicts the lipophilicity of the molecule, affecting its ability to cross biological membranes. |

| Melting Point | Data not available in searched literature | - | Important for solid-state characterization, polymorphism screening, and formulation development. |

| Aqueous Solubility | Data not available in searched literature | - | A critical factor for oral bioavailability; low solubility can limit drug absorption. |

The Metabolic Pathway: From Nimesulide to its Hydroxylated Metabolite

The biotransformation of Nimesulide to 4'-Hydroxy Nimesulide is a crucial step in its elimination from the body. This metabolic process, primarily mediated by cytochrome P450 enzymes in the liver, introduces a polar hydroxyl group, facilitating further conjugation and subsequent excretion.

Metabolic conversion of Nimesulide to 4'-Hydroxy Nimesulide.

This metabolic shift towards increased polarity is a fundamental principle of drug metabolism, designed to enhance the water solubility of xenobiotics, thereby promoting their elimination and reducing the potential for accumulation and toxicity.

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a drug metabolite like 4'-Hydroxy Nimesulide requires a suite of well-validated analytical techniques. The following protocols are based on established methodologies and best practices in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Rationale: HPLC is the cornerstone of pharmaceutical analysis, providing a robust and reliable method for determining the purity of a substance and quantifying its concentration in various matrices. For 4'-Hydroxy Nimesulide, a reversed-phase HPLC method is typically employed.

Step-by-Step Protocol:

-

System Preparation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler is required.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The pH of the aqueous phase is adjusted to ensure optimal separation and peak shape.

-

Standard Solution Preparation: A stock solution of 4'-Hydroxy Nimesulide is prepared by accurately weighing a reference standard and dissolving it in a suitable solvent (e.g., methanol). A series of calibration standards are then prepared by diluting the stock solution.

-

Sample Preparation: The sample containing 4'-Hydroxy Nimesulide is dissolved in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.

-

Detection: UV detection at a wavelength where 4'-Hydroxy Nimesulide exhibits maximum absorbance.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak. Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions and using it to determine the concentration of the unknown sample.

Self-Validation: The method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Determination of Partition Coefficient (LogP)

Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which influences its absorption, distribution, and ability to cross biological membranes. The shake-flask method is the traditional and most direct method for its determination.

Step-by-Step Protocol:

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.

-

Sample Preparation: Prepare a solution of 4'-Hydroxy Nimesulide in either the water-saturated n-octanol or n-octanol-saturated water at a known concentration.

-

Partitioning:

-

Add a known volume of the drug solution to a flask.

-

Add an equal volume of the other pre-saturated solvent.

-

Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours) at a constant temperature.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of 4'-Hydroxy Nimesulide in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Self-Validation: The experiment should be performed in triplicate. The mass balance (total amount of drug recovered from both phases) should be calculated to ensure no significant loss of the analyte during the experiment.

Workflow for LogP determination using the shake-flask method.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide invaluable information about the chemical structure and identity of a molecule.

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and is useful for quantitative analysis. The UV spectrum of 4'-Hydroxy Nimesulide is expected to be similar to that of Nimesulide but may show a slight shift in the absorption maximum due to the electronic effect of the hydroxyl group.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum of 4'-Hydroxy Nimesulide would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, in addition to the bands present in the Nimesulide spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR spectra are essential for confirming the structure of 4'-Hydroxy Nimesulide and identifying the position of the hydroxyl group.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which can be used for structural elucidation.

General Protocol Outline:

-

Sample Preparation: Dissolve a small amount of the purified 4'-Hydroxy Nimesulide in a suitable deuterated solvent (for NMR) or a transparent solvent (for UV-Vis and IR).

-

Instrumental Analysis: Acquire the spectra using the appropriate spectrometer according to the manufacturer's instructions.

-

Data Interpretation: Analyze the obtained spectra to confirm the identity and structure of the compound.

Impact of Physicochemical Properties on ADME

The physicochemical properties of 4'-Hydroxy Nimesulide have a direct and predictable impact on its ADME profile:

-

Absorption: The increased polarity and potential for higher aqueous solubility of 4'-Hydroxy Nimesulide compared to Nimesulide could influence its absorption characteristics. However, as it is primarily formed post-absorption in the liver, its own absorption from the gastrointestinal tract is less of a concern.

-

Distribution: The change in lipophilicity will affect its volume of distribution. A more polar molecule would generally have a smaller volume of distribution and may exhibit different tissue penetration profiles compared to the parent drug.

-

Metabolism: The presence of the hydroxyl group provides a readily available site for Phase II conjugation reactions (e.g., glucuronidation or sulfation), which further increases water solubility and facilitates excretion.

-

Excretion: The enhanced water solubility of 4'-Hydroxy Nimesulide and its conjugates is the primary driver for its efficient renal and biliary excretion.

Conclusion

A thorough understanding of the physicochemical properties of 4'-Hydroxy Nimesulide is indispensable for a complete picture of the pharmacology of Nimesulide. While some key experimental data remains to be publicly documented, the established principles of medicinal chemistry and drug metabolism allow for informed predictions about its behavior. The analytical protocols outlined in this guide provide a framework for the robust characterization of this important metabolite, ensuring the scientific integrity and trustworthiness of data generated in a research and development setting. Further studies to experimentally determine the melting point and aqueous solubility of 4'-Hydroxy Nimesulide are highly encouraged to complete its physicochemical profile.

References

-

Characterization of nimesulide and development of immediate release tablets.

-

Physicochemical profile of Nimesulide. Exploring the interplay of lipophilicity, solubility and ionization.

-

Physicochemical profile of nimesulide. Exploring the interplay of lipophilicity, solubility and ionization.

-

4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide.

-

Study of Nimesulide Release from Solid Pharmaceutical Formulations in Tween 80 Solutions.

-

Hydroxynimesulide, the main metabolite of nimesulide, prevents hydroperoxide/hemoglobin-induced hemolysis of rat erythrocytes.

-

Nimesulide preparation and preparation method thereof.

-

Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide.

-

4'-Hydroxy Nimesulide-d3.

-

Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide.

-

4'-Hydroxy Nimesulide.

-

Characterization of nimesulide and development of immediate release tablets.

-

4'-Hydroxy Nimesulide(CAS# 109032-22-6 ).

-

4-Hydroxy nimesulide.

-

4'-Hydroxy Nimesulide-d4.

-

4-HYDROXY NIMESULIDE 109032-22-6 wiki.

-

4′-Hydroxy Nimesulide.

-

Average plasma concentration profiles of nimesulide and 4'-hydroxy...

-

Impact of hydroxylation and ion structure on conductivity and stability of short-chain alkylammonium-based protic ionic liquids.

-

Investigating the Effects of Acid Hydrolysis on Physicochemical Properties of Quinoa and Faba Bean Starches as Compared to Cassava Starch.

-

A practical large scale synthesis of nimesulide — A step ahead.

-

Effects of Acid Hydrolysis on the Physicochemical Properties of Pea Starch and Its Film Forming Capacity.

-

Antioxidant activity of nimesulide and its main metabolites.

-

Characterization and compaction behaviour of nimesulide crystal forms.

Sources

Technical Guide: Physicochemical Profiling and Bioanalysis of 4'-Hydroxy Nimesulide

Executive Summary

This technical guide provides a comprehensive analysis of 4'-Hydroxy Nimesulide (Metabolite M1), the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Designed for pharmaceutical scientists and bioanalytical researchers, this document details the critical physicochemical properties—specifically solubility and acid dissociation constant (pKa)—that govern its pharmacokinetics, formulation stability, and detection.

4'-Hydroxy Nimesulide retains the pharmacological activity of the parent compound but exhibits distinct solubility and ionization profiles due to the introduction of a polar hydroxyl group. Understanding these parameters is essential for developing robust bioanalytical assays (LC-MS/MS) and interpreting metabolic excretion pathways.[1]

Part 1: Physicochemical Characterization[1][2][3]

Chemical Identity and Structure

The metabolic hydroxylation of Nimesulide occurs at the para position of the phenoxy ring, resulting in a molecule with two potential ionization centers: the sulfonamide moiety and the newly introduced phenolic hydroxyl group.

| Property | Data |

| Chemical Name | N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide |

| CAS Number | 109032-22-6 |

| Molecular Formula | C₁₃H₁₂N₂O₆S |

| Molecular Weight | 324.31 g/mol |

| Parent Compound | Nimesulide (CAS: 51803-78-2) |

Acid Dissociation Constant (pKa)

The pKa value is a critical parameter affecting the drug's ionization state at physiological pH (7.4), influencing protein binding and membrane permeability.

-

Primary pKa (Sulfonamide): 6.16 ± 0.10 (Predicted/Experimental consensus).[1]

-

Mechanism:[1] The sulfonamide nitrogen (-NH-SO₂-) is the most acidic center.[1] The electron-withdrawing nitro group on the benzene ring stabilizes the negative charge of the conjugate base, making it a weak acid.

-

Comparison: This is slightly more acidic than the parent Nimesulide (pKa ~6.5).[1] The addition of the 4'-hydroxyl group on the ether-linked ring exerts a subtle electronic effect, slightly favoring ionization.

-

-

Secondary pKa (Phenolic -OH): ~9.5 - 10.5 (Theoretical).[1]

Solubility and Lipophilicity (LogP)

The introduction of the hydroxyl group decreases the lipophilicity of the molecule compared to the parent drug, facilitating renal excretion.

-

LogP (Octanol/Water): 2.2 (Experimental/Calculated).

-

Context: Lower than Nimesulide (LogP ~2.6), indicating higher polarity.[1]

-

-

Aqueous Solubility:

-

Organic Solubility:

Part 2: Experimental Methodologies

Protocol: Preparation of Reference Standards

Objective: To create a stable stock solution for analytical calibration.

-

Weighing: Accurately weigh 1.0 mg of 4'-Hydroxy Nimesulide reference standard into a 1.5 mL amber microcentrifuge tube (light sensitive).

-

Dissolution: Add 1.0 mL of DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until completely dissolved.[1]

-

Note: Do not use water or low-percentage organic buffers for the initial stock, as precipitation may occur.[1]

-

-

Storage: Store at -20°C. Stability is validated for up to 3 months.

-

Working Solutions: Dilute the stock with Acetonitrile:Water (50:50 v/v) to reach the desired calibration range (e.g., 10–1000 ng/mL).[1]

Protocol: Solubility Determination (Shake-Flask Method)

Objective: To determine equilibrium solubility in various buffers.

-

Preparation: Add excess solid 4'-Hydroxy Nimesulide (~5 mg) to 2 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, 0.1 M HCl, Methanol) in a glass vial.

-

Equilibration: Shake the vials at constant temperature (25°C or 37°C) for 24 hours using an orbital shaker.

-

Separation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter.

-

Critical Step: Discard the first 200 µL of filtrate to account for potential drug adsorption to the filter membrane.[1]

-

-

Quantification: Analyze the filtrate by HPLC-UV or LC-MS/MS against a standard curve prepared in the same solvent.

Bioanalytical Detection (LC-MS/MS Conditions)

Objective: High-sensitivity quantification in plasma.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode .[1]

-

MRM Transitions:

-

Precursor Ion: m/z 323.0 [M-H]⁻[1]

-

Product Ion: m/z 245.0 (Loss of methylsulfonyl group)

-

-

Mobile Phase:

Part 3: Visualizations

Metabolic Pathway & Structural Relationship

The following diagram illustrates the biotransformation of Nimesulide to its 4'-Hydroxy metabolite, highlighting the structural modification sites.

Figure 1: Metabolic conversion of Nimesulide to 4'-Hydroxy Nimesulide, showing changes in physicochemical properties.

Solubility Determination Workflow

A logical flow for determining the solubility profile, ensuring data integrity through filtration and quantification steps.[1]

Figure 2: Step-by-step workflow for the experimental determination of equilibrium solubility.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4495, Nimesulide. Retrieved from [Link]

-

Halder, D., et al. (2019).[1] LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects. European Journal of Mass Spectrometry. Retrieved from [Link]

-

Sora, I., et al. (2007).[1][5] Determination of nimesulide and its active metabolite in plasma samples based on solvent deproteinization and HPLC-DAD analysis. Revue Roumaine de Chimie. Retrieved from [Link]

-

Angene Chemical. (n.d.).[1] 4'-Hydroxy Nimesulide Product Specifications and XLogP3 Data. Retrieved from [Link][1]

Sources

- 1. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatographic Quantification of 4'-Hydroxy Nimesulide in Human Plasma

Abstract

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of Nimesulide and its primary active metabolite, 4'-Hydroxy Nimesulide , in human plasma.[1][2] Designed for pharmacokinetic studies and therapeutic drug monitoring (TDM), this protocol utilizes a simplified protein precipitation extraction (PPE) technique to ensure high throughput without compromising sensitivity. The method achieves a Lower Limit of Quantification (LLOQ) of approximately 40 ng/mL for the metabolite, utilizing UV detection at 300 nm.

Introduction & Scientific Rationale

Clinical Significance

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) exhibiting preferential COX-2 inhibition.[3][4][5] Its therapeutic efficacy and safety profile are closely linked to its metabolism. Following oral administration, Nimesulide is extensively metabolized in the liver, primarily via cytochrome P450 enzymes (CYP2C9), to 4'-Hydroxy Nimesulide .

Monitoring the 4'-hydroxy metabolite is critical for:

-

Bioequivalence Studies: Verifying generic formulation performance.

-

Toxicity Analysis: Nimesulide has been associated with rare hepatotoxicity; metabolite accumulation can indicate metabolic clearance issues.

-

Pharmacokinetics: The metabolite contributes significantly to the anti-inflammatory activity.

Methodological Design Logic

-

Chromatographic Mode: Reverse-Phase (RP) is selected due to the lipophilic nature of the parent drug and the moderately polar nature of the hydroxylated metabolite.

-

pH Control: Nimesulide is a weak acid (pKa ~6.5). To ensure consistent retention and peak shape, the mobile phase pH is adjusted to 3.0 . At this pH, the analytes are predominantly unionized, increasing their interaction with the C18 stationary phase and preventing peak tailing.

-

Detection: While 230 nm is the absorption maximum, 300 nm is selected for this protocol to enhance selectivity and reduce interference from plasma proteins that absorb heavily in the lower UV range.

Metabolic Pathway Visualization

The following diagram illustrates the primary biotransformation relevant to this assay.

Figure 1: Biotransformation pathway of Nimesulide to 4'-Hydroxy Nimesulide.[2]

Materials and Reagents

-

Reference Standards: Nimesulide (>99% purity), 4'-Hydroxy Nimesulide (>98% purity).

-

Internal Standard (IS): Nitrazepam (Preferred for structural stability and distinct retention time). Alternative: Phenacetin.[6]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Buffer Components: Orthophosphoric acid (85%), Triethylamine (TEA).

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Experimental Protocol

Chromatographic Conditions

This system utilizes an isocratic elution to maintain baseline stability and minimize run-to-run equilibration time.

| Parameter | Specification |

| Column | C18 (e.g., Chromolith Performance RP-18e or equivalent), 100 x 4.6 mm |

| Mobile Phase | Methanol : Phosphate Buffer (0.2% TEA, pH 3.[2]0) (50:50 v/v) |

| Flow Rate | 1.0 - 1.5 mL/min (Adjust based on column backpressure) |

| Wavelength | 300 nm |

| Injection Volume | 20 - 50 µL |

| Temperature | Ambient (25°C) or controlled at 30°C |

| Run Time | ~10 minutes |

Buffer Preparation: Dissolve 2.0 mL of Triethylamine in 1000 mL of water. Adjust pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.[4]

Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is often used, but Protein Precipitation (PPT) with Acetonitrile is faster and provides sufficient recovery for clinical ranges.

Workflow Diagram:

Figure 2: Protein precipitation workflow for plasma sample extraction.

Detailed Steps:

-

Thaw plasma samples at room temperature and vortex to ensure homogeneity.

-

Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of Internal Standard working solution (Nitrazepam, ~10 µg/mL in methanol).

-

Add 400 µL of Acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 rpm (approx. 9,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to an HPLC vial/insert.

-

Optional: If the supernatant is cloudy, filter through a 0.22 µm syringe filter before injection.

Method Validation & Performance

To ensure trustworthiness, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

System Suitability & Specificity

-

Retention Times (Approximate):

-

Resolution (Rs): > 2.0 between all peaks.

-

Tailing Factor: < 1.5 for all analytes.

Linearity and Sensitivity

Prepare calibration standards in blank plasma.

| Analyte | Linear Range (µg/mL) | LLOQ (ng/mL) | Correlation (r²) |

| Nimesulide | 0.05 – 15.0 | ~60 | > 0.999 |

| 4'-OH Nimesulide | 0.05 – 5.0 | ~40 | > 0.999 |

Accuracy and Precision[5][7]

-

Intra-day Precision: CV < 5%

-

Inter-day Precision: CV < 8%

-

Recovery (Extraction Efficiency): Should be consistent (>85%) across low, medium, and high QC levels.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Column clogging or buffer precipitation. | Wash column with 50:50 Water:Methanol. Ensure buffer is filtered. |

| Peak Tailing | Secondary silanol interactions or pH drift. | Verify mobile phase pH is 3.[2][7]0. Add/Refresh Triethylamine (TEA). |

| Low Recovery | Incomplete protein precipitation. | Increase Vortex time. Ensure Centrifugation speed is sufficient. |

| Drifting Retention | Temperature fluctuation or organic evaporation. | Use column oven. Cap mobile phase reservoirs tightly. |

References

-

Giachetti, C., & Tenconi, A. (1998).[8] Determination of nimesulide and hydroxynimesulide in human plasma by high performance liquid chromatography.[1][2][8] Biomedical Chromatography, 12(2), 50-56.[8]

-

Battu, P. R., & Reddy, M. S. (2009). Determination of Nimesulide in Pharmaceutical formulations and in Human serum by Reverse-Phase High Performance Liquid Chromatography.[2][4] International Journal of ChemTech Research, 1(3).

-

Alupei, L., et al. (2011). Determination of nimesulide and its active metabolite in plasma samples based on solvent deproteinization and HPLC-DAD analysis.[1] Farmacia, 59(4).

-

Ferrario, P., & Bianchi, M. (2003).[7][9] Simultaneous determination of nimesulide and hydroxynimesulide in rat plasma, cerebrospinal fluid and brain by liquid chromatography using solid-phase extraction.[7] Journal of Chromatography B, 785(2), 227-236.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. HPLC - MS Method for Analysis of Nimesulide on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. longdom.org [longdom.org]

- 6. Quantitation of nimesulide in human plasma by high-performance liquid chromatography with ultraviolet absorbance detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of nimesulide and hydroxynimesulide in rat plasma, cerebrospinal fluid and brain by liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of nimesulide and hydroxynimesulide in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajpamc.com [ajpamc.com]

Application Notes and Protocols for the In Vitro Use of 4'-Hydroxy Nimesulide

Introduction: Understanding 4'-Hydroxy Nimesulide in the Context of Cellular Research

4'-Hydroxy Nimesulide is the principal active metabolite of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1] While Nimesulide itself has been the subject of extensive research, its biotransformation to 4'-Hydroxy Nimesulide is a critical aspect of its biological activity.[1] This metabolite not only retains biological activity but also exhibits distinct properties that warrant specific consideration in experimental design.

Nimesulide and its hydroxylated metabolite exert their primary anti-inflammatory effects by selectively targeting COX-2, an enzyme crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, the preferential inhibition of the inducible COX-2 isoform is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[2] Beyond COX-2 inhibition, Nimesulide's therapeutic effects are attributed to a complex mechanism of action that includes the modulation of various inflammatory mediators.[1]

Recent studies have highlighted that 4'-Hydroxy Nimesulide itself possesses potent biological activities, including antioxidant effects and the ability to modulate cellular processes such as apoptosis. For instance, both Nimesulide and 4'-Hydroxy Nimesulide have been shown to be potent scavengers of hydroxyl radicals at concentrations ranging from 10 to 100 µM, with 4'-Hydroxy Nimesulide also capable of scavenging superoxide anions.[3] Furthermore, in certain cell types like the HepG2 human liver cancer cell line, 4'-Hydroxy Nimesulide has been demonstrated to induce cell necrosis through mitochondrial permeability transition at low micromolar concentrations (5-50 µM).[4] This suggests that the metabolite may have direct and significant effects on cellular function, making it a valuable tool for in vitro investigations into inflammation, cancer biology, and oxidative stress.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4'-Hydroxy Nimesulide in cell culture experiments, from fundamental principles to detailed experimental protocols.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the physicochemical properties of 4'-Hydroxy Nimesulide is paramount for accurate and reproducible in vitro studies.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O₆S | [5] |

| Molecular Weight | 324.31 g/mol | [5] |

| Appearance | Crystalline solid | [6] |

| Water Solubility | Practically insoluble | [7][8][9][10] |

| Organic Solvent Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol | [6] |

| Storage | Store solid at -20°C for long-term stability (≥4 years) | [6] |

Protocol for Preparation of 4'-Hydroxy Nimesulide Stock Solution

Rationale: Due to its poor aqueous solubility, a stock solution in an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for cell culture applications.[6] It is crucial to use a high-purity grade of both the compound and the solvent to avoid introducing confounding variables into the experiments.

Materials:

-

4'-Hydroxy Nimesulide powder (≥98% purity)

-

Anhydrous, sterile-filtered DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Determine the Desired Stock Concentration: A common stock concentration is 10-100 mM. For a 10 mM stock solution of 4'-Hydroxy Nimesulide (MW: 324.31 g/mol ), you would dissolve 3.2431 mg in 1 mL of DMSO.

-

Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of 4'-Hydroxy Nimesulide powder using a calibrated balance.

-

Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of sterile DMSO.

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C.

Note on Stability: While the solid compound is stable for years at -20°C, it is best practice to use freshly prepared aqueous dilutions of the DMSO stock for each experiment. It is not recommended to store aqueous solutions of Nimesulide for more than one day, and similar precautions should be taken with its metabolite.[6]

Experimental Design and Working Concentrations

The optimal working concentration of 4'-Hydroxy Nimesulide is cell-type and assay-dependent. It is imperative to perform a dose-response experiment to determine the effective and non-toxic concentration range for your specific experimental system.

| Cell Type/System | Concentration Range | Observed Effect | Source(s) |

| Human Articular Chondrocytes | 10-100 µM | Scavenging of reactive oxygen species | [3] |

| Isolated Rat Liver Mitochondria | 5-50 µM | Induction of mitochondrial permeability transition | [4] |

| HepG2 Cells | Not specified, but caused ~15% necrosis | Cell death | [4] |

| Jurkat Cells | EC₅₀ of 57 µM (in the presence of TRAIL) | Enhancement of TRAIL-induced caspase-8 activity | [11] |

| Breast (SKBR3) and Ovarian (SKOV3) Cancer Cells | 0.1-16.0 µM (for Nimesulide analogues) | Cytotoxicity | [12] |

| HT-29 Colorectal Cancer Cells | IC₅₀ ~1600 µM (for Nimesulide) | Cytotoxicity | [13] |

Key Considerations for Experimental Setup:

-

Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of 4'-Hydroxy Nimesulide used in the experiment. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

-

Positive and Negative Controls: Include appropriate positive and negative controls for the biological process being investigated (e.g., a known inducer of apoptosis for an apoptosis assay).

-

Time-Course Experiments: The effects of 4'-Hydroxy Nimesulide may be time-dependent. Therefore, it is advisable to perform time-course experiments to identify the optimal incubation period.

Core Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro experiments involving 4'-Hydroxy Nimesulide.

Protocol 1: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This protocol is essential for determining the cytotoxic potential of 4'-Hydroxy Nimesulide and for selecting appropriate concentrations for subsequent experiments.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

4'-Hydroxy Nimesulide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan crystal solubilization)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of 4'-Hydroxy Nimesulide in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5% (v/v). Replace the medium in the wells with the medium containing different concentrations of 4'-Hydroxy Nimesulide or the vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-